3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride is a synthetic compound with the molecular formula CHFNO·HCl. This compound is characterized by its unique trifluoroethyl group, which imparts distinctive chemical and biological properties, making it valuable in various scientific and industrial applications. The compound is also known by its IUPAC name, 3-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid; hydrochloride, and has a CAS number of 1040073-56-0 .
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride belongs to the class of amino acids and derivatives. Its classification as a hydrochloride salt indicates that it is a protonated form of the base compound, which enhances its solubility in water.
The synthesis of 3-[(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride typically involves several steps:
The reaction conditions often require solvents such as methanol or ethanol and may utilize catalysts to enhance reaction efficiency. In industrial settings, continuous flow reactors may be employed for large-scale production, optimizing yield and minimizing waste .
The molecular structure of 3-[(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride features a propanoic acid backbone with a trifluoroethyl group attached to the amino group at the third carbon. The presence of the trifluoroethyl group significantly influences its chemical behavior.
These structural details indicate a complex interplay between the functional groups that contribute to its reactivity and interactions in biological systems .
3-[(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride can participate in various chemical reactions typical of amino acids and their derivatives:
The reactivity of this compound is influenced by its trifluoroethyl group, which can enhance its electrophilicity and alter its interaction with nucleophiles .
The mechanism of action for 3-[(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. The trifluoroethyl group increases binding affinity and selectivity for these targets.
This enhanced interaction can lead to modulation of various biological pathways depending on the context of use. For example, it may affect metabolic pathways or signal transduction processes relevant in pharmacological applications .
Relevant analyses indicate that the compound exhibits typical behavior of amino acids while also showing unique properties due to the presence of fluorinated groups .
3-[(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride has several scientific applications:
These applications highlight the versatility of this compound in both academic research and industrial settings .
The trifluoromethyl (–CF₃) group stands as a cornerstone structural motif in modern drug design, profoundly influencing the physicochemical and pharmacological profiles of bioactive molecules. Its incorporation imparts a unique combination of high lipophilicity (Hansch π parameter ≈ +0.88), metabolic stability, and moderate steric demand (van der Waals radius ≈ 2.7 Å), while simultaneously exerting strong electron-withdrawing effects (σI = 0.39, σR = 0.12) [1] [9]. These properties collectively enhance membrane permeability, prolong biological half-lives by resisting oxidative metabolism, and optimize target binding affinity through hydrophobic and electrostatic interactions [10]. Approximately 20–25% of pharmaceuticals now contain fluorine, with –CF₃ appearing in 19 FDA-approved drugs over the past two decades alone—including kinase inhibitors (e.g., alpelisib), CGRP antagonists (e.g., ubrogepant), and antimicrobial agents [1] [6]. The trifluoroethylamine moiety, specifically, serves as a key pharmacophore due to its ability to modulate pKa, enhance proteolytic resistance, and participate in halogen bonding—a critical non-covalent interaction stabilizing ligand-receptor complexes [1] [9].
Trifluoromethylated amino acids emerged as strategic tools in the mid-20th century, with foundational work by Lehmann (1927) and Swarts (1892) establishing early synthetic routes to fluorinated aliphatics [8]. The 1958 discovery that para-CF₃ substitution enhanced 5-HT uptake inhibition by 6-fold marked a pivotal shift toward rational design of trifluoromethylated biologics [1]. Subsequent decades witnessed methodological breakthroughs, including Ruppert’s 1984 synthesis of trifluoromethyltrimethylsilane (TMSCF₃) and Langlois’ development of sodium triflinate (CF₃SO₂Na), enabling efficient nucleophilic trifluoromethylation [8]. By the 1990s, α-trifluoromethyl amino acids like 3 (Fig. 1) were systematically engineered to confer proteolytic stability and induce β-turn structures in peptides [9]. The early 2000s saw clinical validation with drugs like aprepitant (2003) and sitagliptin (2006), cementing –CF₃ as indispensable in pharmacophores targeting CNS disorders, diabetes, and oncology [1] [6]. Within this landscape, β-amino acids bearing N-trifluoroethyl groups—such as 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride—gained prominence as conformationally flexible intermediates for peptide mimetics and enzyme inhibitors [4] .
Table 1: Key Milestones in Trifluoromethylated Amino Acid Development
Year | Milestone | Significance |
---|---|---|
1892 | Swarts reaction (SbF₃/Hg) for –CF₃ synthesis | First general method for aliphatic –CF₃ compounds |
1927 | Lehmann’s biological studies of –CF₃ analogs | Early structure-activity relationship (SAR) insights |
1958 | SAR of p-CF₃ phenols in serotonin inhibition | Demonstrated 6-fold potency enhancement |
1984 | Ruppert’s TMSCF₃ reagent | Enabled nucleophilic trifluoromethylation |
1990s | Rational design of α-CF₃ amino acids (e.g., CF₃-Bpg) | Engineered proteolytic stability in peptides |
2003 | FDA approval of aprepitant (–CF₃ NK₁ antagonist) | Clinical validation of aromatic –CF₃ pharmacophore |
2020s | Late-stage trifluoromethylthiolation of peptides (e.g., CF₃S-Tyr) | Enhanced hydrophobicity for membrane permeability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1